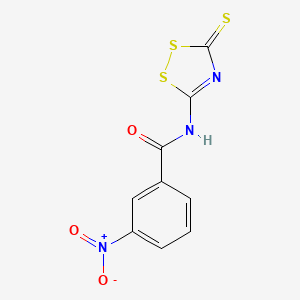

![molecular formula C20H17F3N2O3 B3140122 Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 477867-28-0](/img/structure/B3140122.png)

Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate

Overview

Description

Chemical Reactions Analysis

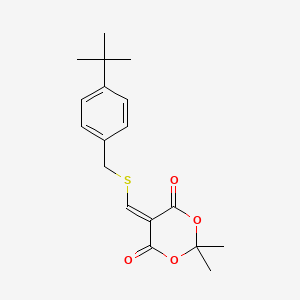

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the trifluoromethyl group could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications

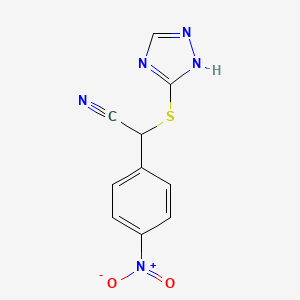

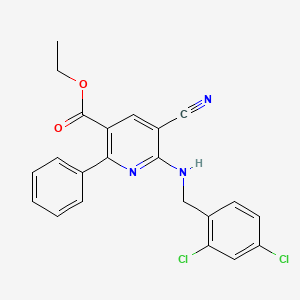

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel compounds involving Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate. For instance, novel imidazo[1,2-a]pyrimidine compounds were synthesized using a cyclization process with this compound as a key precursor. The structures were characterized by advanced spectroscopic techniques (Liu, 2013). Additionally, various heterocyclic systems were prepared, and their biological activity against bacteria and fungi was evaluated, showing promising biocidal properties in some cases (Youssef et al., 2011).

Antimicrobial Activity

Compounds synthesized using this chemical have been studied for their antimicrobial activity. A series of compounds derived from this chemical showed significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019). Another study synthesized derivatives and screened them for antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in antimicrobial applications (A.S.Dongarwar et al., 2011).

Antioxidant and Radioprotective Activities

Research has also explored the antioxidant properties of compounds involving Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate. A novel pyrimidine derivative was synthesized, which displayed in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model, reducing oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Molecular Synthesis and Biological Activities

Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate has been used in the synthesis of a variety of compounds with potential biological activities. For instance, novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids were prepared, showing promising biological activity profiles (Gomha et al., 2017). In another study, compounds were synthesized and evaluated for their antitumor activities against human lung and hepatocellular carcinoma cell lines, indicating potential anti-tumor applications (Badrey & Gomha, 2012).

Mechanism of Action

Target of Action

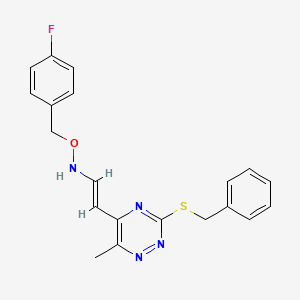

Similar compounds have been known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 . These targets play a crucial role in various biological processes, including cell adhesion, migration, and signal transduction.

Mode of Action

It’s known that the trifluoromethyl group in the compound can form electron donor–acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction . This process could potentially influence the compound’s interaction with its targets and induce changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are critical for cellular function and survival, and their modulation can have significant downstream effects.

Result of Action

Triazole-pyrimidine hybrid compounds, which this compound is a part of, have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they have demonstrated neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

properties

IUPAC Name |

ethyl 6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-2-28-19(27)15-16(12-8-10-14(11-9-12)20(21,22)23)24-17(25-18(15)26)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDASUNBFYDAEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119239 | |

| Record name | Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate | |

CAS RN |

477867-28-0 | |

| Record name | Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{7-[1-(3-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3140046.png)

![N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3140048.png)

![N-[3-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B3140057.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B3140125.png)